(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
Description
Properties
Molecular Formula |
C11H11N5O2 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11- |
InChI Key |
QHVIXMMITPHBSL-QBFSEMIESA-N |
SMILES |
C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |
Isomeric SMILES |
C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LW-106; LW 106; LW106 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
Nitrile precursors undergo hydroxylamine-mediated cyclization under acidic conditions. For example, 3-cyanomethyl derivatives react with hydroxylamine hydrochloride in ethanol/water at reflux to form the amidoxime intermediate, which cyclizes in the presence of HCl to yield the 1,2,5-oxadiazole core. Post-cyclization reduction of a nitro substituent (e.g., using H/Pd-C) introduces the amino group.
Metal-Mediated Nitrosation
Iron(II)-catalyzed nitrosation of alkenes provides an alternative route. Styrenes react with NaBH and tert-butyl nitrite in MeOH/HO under H (10 atm) to form aromatic ketoximes, a method adaptable for oxadiazole synthesis. For instance, α,β-unsaturated nitriles treated with Fe(BH) and pyridyl-2,6-dicarboxylic acid yield oxadiazoles via intermediate nitroso species.
Preparation of (Isoindolin-2-yl)methanone
The isoindolinyl ketone is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling.
Friedel-Crafts Acylation
Isoindoline reacts with acyl chlorides in the presence of AlCl to form methanones. For example, benzoyl chloride and isoindoline in CHCl at 0°C yield (isoindolin-2-yl)(phenyl)methanone in 85% yield. This method requires anhydrous conditions to prevent hydrolysis.
Gold(I)-Catalyzed Coupling
Gold(I) complexes facilitate C–O bond formation between oximes and allenes. In a representative procedure, (isoindolin-2-yl)methanone oxime reacts with HC=C=CHN(Ts)R in the presence of AuCl(PPh) and AgOTf, yielding O-allyl oximes at RT. The mechanism involves Au-mediated electrophilic activation of the allene, followed by nucleophilic attack of the oxime oxygen.
Oxime Formation Strategies
Direct Oximation of Ketones
Ketones react with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux for 6–12 h to form oximes. For (isoindolin-2-yl)methanone, this method achieves >90% conversion, with the oxime tautomer stabilized by intramolecular hydrogen bonding.
Copper-Catalyzed Oxime Etherification
Aryl halides undergo Ullmann-type coupling with oximes in the presence of CuI and 1,10-phenanthroline. For example, (4-bromo-1,2,5-oxadiazol-3-yl)methanol reacts with (isoindolin-2-yl)methanone oxime under these conditions to form the coupled product in 78% yield. The reaction proceeds via a Cu/Cu cycle, with reductive elimination forming the C–O bond.
Coupling of Oxadiazole and Methanone Oxime Moieties
HATU-Mediated Amide Coupling
The carboxylic acid derivative of 4-amino-1,2,5-oxadiazole reacts with (isoindolin-2-yl)methanone oxime using HATU and DIPEA in DMF. This method, adapted from benzofuran syntheses, affords the target compound in 72% yield after purification by column chromatography.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized oxadiazole couples with a brominated methanone oxime using Pd(PPh) and KCO in dioxane/HO (3:1). This method, though less efficient (58% yield), avoids racemization of stereocenters.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
LW106 undergoes various chemical reactions, including:
Oxidation: LW106 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: LW106 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
LW106 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 1 and its effects on tryptophan metabolism.
Biology: Investigated for its role in modulating immune responses and its potential as an immunotherapeutic agent.
Medicine: Explored for its potential in cancer therapy, particularly in combination with other treatments such as immune checkpoint inhibitors and chemotherapy.
Industry: Potential applications in the development of new therapeutic agents and as a research tool in drug discovery
Mechanism of Action
LW106 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 1. This enzyme is responsible for the catabolism of tryptophan into kynurenine. By inhibiting this pathway, LW106 reduces the production of kynurenine, which is known to suppress immune responses. This leads to enhanced infiltration of proliferative T effector cells into tumors and reduced recruitment of regulatory T cells, endothelial cells, and cancer-associated fibroblasts. Consequently, LW106 limits tumor growth and progression by modulating the tumor microenvironment .
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
Key Compounds:
Di(1H-tetrazol-5-yl)methanone oxime Decomposition temperature: 288.7°C Stabilized by extensive intermolecular hydrogen bonds .
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) Decomposition temperature: 247.6°C Lower thermal stability compared to tetrazole-oxime derivatives, likely due to fewer H-bonds .
However, the oxime group could enhance solubility in polar solvents.
Table 1: Thermal and Structural Properties
Key Compounds:
Oxadiazole Inhibitor Bound to AHCY (PDB: 5W49) Structure: (4-amino-1,2,5-oxadiazol-3-yl)[(3R)-3-{4-[(3-methoxyphenyl)amino]-6-methylpyridin-2-yl}pyrrolidin-1-yl]methanone Role: Inhibits human S-adenosylhomocysteine hydrolase (AHCY), a target in epigenetic regulation . Comparison: The target compound’s isoindolin group may sterically hinder binding to AHCY compared to the pyrrolidine-pyridine substituent in 5W47.
[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone hydrochloride Structure: Imidazopyridine-oxadiazole hybrid with a pyrrolidine amine. Use: Potential anticancer agent (inferred from structural similarity to kinase inhibitors) .
Biological Activity
The compound (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 221.24 g/mol. The compound features a unique combination of an oxadiazole ring and an isoindoline structure, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.
- Anticancer : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.
- Anti-inflammatory : Some compounds exhibit potential in reducing inflammation through modulation of cytokine production.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.
Antimicrobial Activity
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer), with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 (breast cancer) | 25 |
Anti-inflammatory Effects
Research on inflammatory models revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Comparison with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Hydroxy-1,2,5-Oxadiazole | Anticancer | Exhibits selective toxicity |
| 3-Amino-1,2,4-Oxadiazol | Antimicrobial | Broad-spectrum activity |
| Benzothiazole Derivatives | Antifungal | Lacks oxadiazole component |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
